molecular formula C32H65NO3 B1258722 Palmitamidohexadecanediol CAS No. 190381-46-5

Palmitamidohexadecanediol

Cat. No.: B1258722
CAS No.: 190381-46-5
M. Wt: 511.9 g/mol
InChI Key: GFUGOEQVSHGJMI-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitamidohexadecanediol (CAS 129426-19-3), also known as 2-(1-oxohexadecyl)amino-1,3-hexadecanediol, is a nonionic surfactant classified under aliphatic amides. Its molecular formula is C₃₂H₆₅NO₃, with a molecular weight of 511.86 g/mol . Structurally, it consists of a 1,3-hexadecanediol backbone substituted with a palmitoyl (C₁₆) amide group at the 2-position. Key properties include:

  • Physical state: Solid at room temperature .
  • Solubility: Insoluble in water, limiting its use to hydrophobic formulations .
  • Function: Primarily employed as an additive in cosmetic products for emulsification and stabilization .
  • Safety: Flammable and may cause irritation to skin, eyes, and respiratory systems .

Properties

CAS No.

190381-46-5

Molecular Formula

C32H65NO3

Molecular Weight

511.9 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]hexadecanamide

InChI

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1

InChI Key

GFUGOEQVSHGJMI-IOWSJCHKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O

Other CAS No.

190381-46-5

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Environmental Impact

  • Biodegradability: Amine oxides (e.g., Cetyl Dimethyl Amine Oxide) exhibit higher biodegradability than quaternary ammonium salts but lower than nonionic amides like this compound .
  • Toxicity : this compound’s low water solubility reduces aquatic toxicity compared to cationic surfactants .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitamidohexadecanediol
Reactant of Route 2
Reactant of Route 2
Palmitamidohexadecanediol

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